molecular formula C17H20ClN3O2S B2959926 N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide CAS No. 958587-41-2

N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide

Cat. No.: B2959926
CAS No.: 958587-41-2
M. Wt: 365.88
InChI Key: PZFBNVLQXGGMPH-UHFFFAOYSA-N
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Description

Pyrazoles and their derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

The structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .


Chemical Reactions Analysis

Pyrazoles display innumerable chemical, biological, agrochemical, and pharmacological properties . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .

Scientific Research Applications

Antiviral and Cytotoxic Activities

Compounds structurally related to the one have been synthesized and evaluated for their biological activities. For instance, research into pyrazole- and isoxazole-based heterocycles has shown potential antiviral activity against Herpes simplex type-1 (HSV-1) and cytotoxic activities, highlighting their therapeutic potential in antiviral research (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Anticancer and Antimicrobial Agents

Novel pyrazole derivatives incorporating oxa/thiadiazolyl and pyrazolyl moieties have shown promising antimicrobial and anticancer properties. These compounds have been evaluated in vitro, with some exhibiting higher anticancer activity than reference drugs, indicating potential for development as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Herbicidal Activity

Research into thiadiazolopyrimidine derivatives bearing chiral motifs has revealed their herbicidal properties. These studies indicate that the introduction of chiral active units can improve the efficacy of herbicidal compounds against various weeds, suggesting applications in agriculture (Duan, Zhao, & Zhang, 2010).

Dielectric and Optical Properties

Investigations into the dielectric and optical properties of compounds similar to the one have provided insights into their potential for material science applications. Studies on the effects of substitution groups on the dielectric properties of related compounds suggest applications in electronic and photovoltaic devices (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Antifungal Activity

The synthesis of new pyrazolones has led to the discovery of compounds with significant antifungal activity. These findings are important for the development of new antifungal agents, addressing the growing concern over fungal resistance (Gupta & Gupta, 2016).

Future Directions

The field of pyrazole derivatives is a vibrant area of research, with new compounds being synthesized and tested for various biological activities. Future research will likely continue to explore the synthesis of new pyrazole derivatives, their biological activities, and their potential applications in medicine and other fields .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S/c1-3-11(4-2)17(22)19-16-14-9-24(23)10-15(14)20-21(16)13-7-5-6-12(18)8-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFBNVLQXGGMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C2CS(=O)CC2=NN1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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